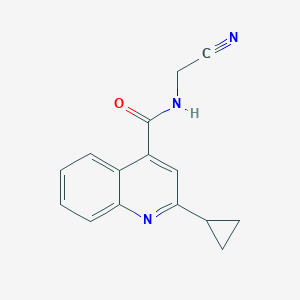
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a cyanomethyl group and a cyclopropyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide typically involves the reaction of 2-cyclopropylquinoline-4-carboxylic acid with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production .
化学反応の分析
Types of Reactions
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyanomethyl group, forming new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyanomethyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide has several scientific research applications, including:
作用機序
The mechanism of action of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
類似化合物との比較
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Shares the cyanomethyl functional group but differs in the core structure, leading to distinct chemical and biological properties.
N-(cyanomethyl)pyridinium salts: Similar in having the cyanomethyl group but with a pyridinium core, used in the synthesis of various heterocyclic compounds.
N-(cyanomethyl)isoquinolinium salts: Analogous in structure but with an isoquinoline core, utilized in the formation of complex heterocycles.
Uniqueness
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide is unique due to the combination of its quinoline core and the presence of both cyanomethyl and cyclopropyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
特性
IUPAC Name |
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-7-8-17-15(19)12-9-14(10-5-6-10)18-13-4-2-1-3-11(12)13/h1-4,9-10H,5-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGISDNASJEDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














